Soraprazan Soraprazan Soraprazan is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump with potassium-competitive acid blocking (P-CAB) activity. Soraprazan binds very specifically, competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
Brand Name: Vulcanchem
CAS No.: 261944-46-1
VCID: VC20870743
InChI: InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
SMILES: CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol

Soraprazan

CAS No.: 261944-46-1

Cat. No.: VC20870743

Molecular Formula: C21H25N3O3

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Soraprazan - 261944-46-1

Specification

Description Soraprazan is a potent and reversible inhibitor of the gastric H+/K+ ATPase proton pump with potassium-competitive acid blocking (P-CAB) activity. Soraprazan binds very specifically, competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
CAS No. 261944-46-1
Molecular Formula C21H25N3O3
Molecular Weight 367.4 g/mol
IUPAC Name (7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol
Standard InChI InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
Standard InChI Key PWILYDZRJORZDR-MISYRCLQSA-N
Isomeric SMILES CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C
SMILES CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Canonical SMILES CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C

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